molecular formula C12H15ClN2O2 B3059296 Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate CAS No. 96722-63-3

Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B3059296
CAS No.: 96722-63-3
M. Wt: 254.71 g/mol
InChI Key: TXOQUMHFRHDEHK-PTNGSMBKSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate (CAS No. 37522-18-2) is a hydrazonyl halide derivative with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g/mol . This compound features a Z-configuration at the carbon-nitrogen double bond, confirmed by X-ray crystallography in related structures . The 3,4-dimethylphenyl substituent confers electron-donating effects, influencing its reactivity and physical properties. It is primarily used as a high-purity intermediate in pharmaceutical synthesis, particularly for heterocyclic compounds such as thiazoles and spiroheterocycles .

Properties

IUPAC Name

ethyl 2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-5-8(2)9(3)7-10/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQUMHFRHDEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3,4-dimethylphenylhydrazine under controlled conditions. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, and requires solvents like ethanol or methanol . The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

Overview

Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate is a hydrazone compound with significant potential in various scientific research applications. Its unique chemical structure allows it to participate in diverse chemical reactions, making it valuable in medicinal chemistry, agricultural chemistry, and materials science.

Medicinal Chemistry

This compound has garnered attention for its potential biological activities. The hydrazone functional group allows it to form stable complexes with metal ions, which can inhibit specific enzyme activities. This property is significant in the development of drugs targeting various diseases, including cancer and infectious diseases.

Agricultural Chemistry

The compound's ability to act as a nucleophile enables it to participate in biochemical pathways that can be utilized in the development of agrochemicals. Its derivatives may serve as effective pesticides or herbicides due to their interaction with biological systems in plants and pests.

Materials Science

In materials science, this compound can be employed as a precursor for synthesizing novel polymers or composite materials. Its chemical reactivity allows for the modification of polymer properties, enhancing their performance in various applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of hydrazone derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development.

Case Study 2: Pesticidal Properties

Research conducted by agricultural scientists explored the efficacy of hydrazone compounds in pest control. This compound showed promising results in inhibiting pest growth and reproduction when applied as a foliar spray .

Case Study 3: Polymer Modification

In materials research, a team utilized this compound to modify the properties of biodegradable polymers. The incorporation of this hydrazone enhanced mechanical strength and thermal stability, making it suitable for packaging applications .

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo nucleophilic addition reactions makes it a versatile intermediate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of hydrazonoacetate esters with structural variations in the aryl substituent. Key analogs and their distinguishing features are summarized below:

Structural and Electronic Variations

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl (2Z)-2-chloro-2-(phenylhydrazono)acetate Phenyl (no substituents) C₁₀H₁₁ClN₂O₂ 226.66 Lower molecular weight; planar Caryl–NH–N=C unit with Z-configuration .
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate 4-Methoxyphenyl C₁₁H₁₃ClN₂O₃ 256.68 Methoxy group enhances electron density; crystallizes in monoclinic P2₁ space group (a = 4.748 Å, b = 9.925 Å, c = 13.308 Å) .
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate 2,4,5-Trichlorophenyl C₁₀H₈Cl₄N₂O₂ 329.99 Electron-withdrawing Cl substituents; higher density and reactivity in electrophilic substitutions .
Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate 3-Methylphenyl C₁₁H₁₃ClN₂O₂ 240.69 Meta-methyl group alters steric and electronic profiles; used in lab-scale organic synthesis .
Ethyl (2Z)-2-chloro-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]acetate 4-Fluorophenyl C₁₀H₁₀ClFN₂O₂ 244.65 Fluorine’s electronegativity impacts hydrogen bonding; lower melting point compared to dimethyl analogs .

Physical and Crystallographic Properties

  • Melting Points : The 3,4-dimethylphenyl derivative melts at 352–353 K , whereas the 4-methoxyphenyl analog melts at 340–342 K .
  • Hydrogen Bonding : The Z-configuration enables intramolecular N–H···O hydrogen bonds, forming helical chains in crystals (e.g., N1–H1N···O2 interaction with D···A = 3.053 Å in phenyl derivatives) . Trichlorophenyl analogs exhibit weaker hydrogen bonding due to steric hindrance .

Research Findings and Methodologies

  • Crystallography: Structural analyses rely on SHELX and WinGX software for refinement . For example, the 4-methoxyphenyl derivative’s unit cell parameters were determined using Agilent SuperNova CCD diffractometers .
  • Spectroscopy : ESI-MS and NMR confirm molecular weights and substituent effects. The 3,4-dimethylphenyl compound shows a distinct [M+H]⁺ peak at 508.3 m/z in ESI-MS .
  • Safety: Compounds with electron-withdrawing groups (e.g., Cl, F) require stricter handling due to higher toxicity, as noted in Safety Data Sheets .

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate is an organic compound classified as a hydrazone. It has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound is synthesized through the reaction of ethyl chloroacetate with 3,4-dimethylphenylhydrazine in an alkaline medium, typically using solvents like ethanol or methanol .

  • Molecular Formula : C12_{12}H15_{15}ClN2_{2}O2_{2}
  • Molecular Weight : 254.71 g/mol
  • CAS Number : 96722-63-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydrazone functional group allows it to form stable complexes with metal ions, which can inhibit specific enzyme activities. Additionally, the compound's nucleophilic properties enable it to participate in various biochemical pathways .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on hydrazone derivatives have shown that they can induce apoptosis in cancer cell lines such as HeLa and A549 through both extrinsic and intrinsic signaling pathways . The specific structure of this compound may enhance its cytotoxic effects compared to other hydrazones.

Antibacterial Activity

There is growing interest in the antibacterial properties of hydrazone compounds. Preliminary studies suggest that this compound could exhibit antibacterial activity against various strains of bacteria. This potential is attributed to the electron-withdrawing nature of the chloro group and the overall structural characteristics of the molecule .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the phenyl ring, such as varying substituents like methoxy or dimethyl groups, can significantly influence its biological activity. For example, compounds with specific substitutions have shown enhanced antiproliferative effects against cancer cell lines .

Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntibacterialPotential activity against Gram-positive bacteria
CytotoxicityHigher efficacy compared to standard drugs

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetateImidazolidinone ringModerate anticancer activity
Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetateMethoxy substitutionEnhanced antibacterial properties

Case Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor activity of various hydrazone derivatives, including those structurally related to this compound. The results demonstrated that these compounds could significantly inhibit tumor growth in vivo models and induce apoptosis in cultured cancer cells.

Case Study 2: Antibacterial Screening

Another study focused on screening hydrazone derivatives for antibacterial activity against common pathogens. The findings indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting that modifications to the hydrazone structure could lead to new antibacterial agents.

Q & A

Q. What is the synthetic methodology for Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate, and how does reaction temperature influence yield?

The compound is synthesized via diazotization of aniline derivatives followed by coupling with a β-ketoester or chlorinated precursor. For example:

  • Dissolve 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate in ethanol.
  • Add sodium acetate trihydrate (1:1 molar ratio) and chill to 273 K.
  • Introduce a cold benzenediazonium chloride solution (prepared by diazotizing aniline derivatives in HCl/NaNO₂).
  • Stir for 15–20 minutes, then refrigerate for 3 hours.
  • Recrystallize from ethanol (yield: ~80%) . Key factors : Low temperature minimizes side reactions (e.g., hydrolysis), while sodium acetate stabilizes intermediates.

Q. What are the defining structural features of this compound, and how are they confirmed experimentally?

The compound exhibits:

  • Z-configuration at the C=N bond, confirmed by X-ray crystallography (torsion angle: 0.8° for planar Caryl–NH–N=C linkage) .
  • Intramolecular N–H···O hydrogen bonding between the amino group and carbonyl oxygen, forming helical chains in the crystal lattice . Validation : Single-crystal X-ray diffraction (Cu Kα radiation, SHELXL refinement) and hydrogen bond analysis via CrysAlis PRO .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in unit cell parameters across studies?

Contradictions often arise from:

  • Polymorphism : Substituent variations (e.g., methyl vs. methoxy groups) alter packing (e.g., P21/c vs. P21 space groups) .
  • Refinement protocols : SHELX software parameters (e.g., isotropic vs. anisotropic displacement models) impact atomic coordinates . Methodology :
  • Compare full covariance matrices and residual density maps.
  • Use WinGX/ORTEP for standardized visualization of anisotropic displacement ellipsoids . Example :
ParameterStudy A Study B
Space groupP21/cP21
a, b, c (Å)4.615, 9.944, 26.3154.748, 9.926, 13.308
β (°)90.6991.47

Q. What role does this compound play in heterocyclic synthesis, and how can its reactivity be tuned for spiroheterocycle formation?

The hydrazonyl chloride moiety undergoes heteroannulation with ketones or amines to form pyrazoles, thiazoles, or spiro compounds . Mechanistic Insight :

  • The Z-configuration positions the chlorine atom and hydrazine group for nucleophilic substitution or cyclocondensation.
  • Substituents on the phenyl ring (e.g., 3,4-dimethyl) influence electronic effects and regioselectivity . Case Study : Reaction with morpholine derivatives yields pyrazolo[3,4-c]pyridine intermediates for anticoagulants like Apixaban .

Q. How do hydrogen-bonding patterns influence crystal packing, and what computational tools predict these interactions?

The N–H···O and C–H···O bonds form infinite helical chains along the b-axis, stabilized by graph-set analysis (R₂²(8) motifs) . Tools :

  • Mercury (Cambridge Structural Database) for topology analysis.
  • PLATON for intermolecular interaction validation . Data :
D–H···AD–H (Å)H···A (Å)D···A (Å)Angle (°)
N1–H1···O10.862.303.112161
C6–H6···O10.932.523.331145

Methodological Guidance

Q. What experimental and computational strategies validate the Z-configuration in solution and solid states?

  • X-ray diffraction : Definitive proof via bond lengths (C7–N2 = 1.28 Å, N1–N2 = 1.36 Å) and torsion angles .
  • NMR : NOESY correlations between the ethyl group and aromatic protons confirm spatial proximity in solution .
  • DFT calculations : Compare experimental vs. computed IR/Raman spectra for vibrational mode alignment .

Q. How can researchers address low yields in scaled-up syntheses of this compound?

  • Optimize diazonium salt stability: Use excess HCl (6 M) and maintain temperatures <5°C during addition .
  • Replace ethanol with methylene chloride or THF to reduce ester hydrolysis .

Data Contradiction Analysis

Q. Why do reported melting points vary between 94°C and 352–353 K (79–80°C)?

  • Impurity profiles : Crude product vs. recrystallized material (ethanol vs. acetone) .
  • Polymorphs : Methyl vs. methoxy substituents alter lattice energy . Resolution : Perform DSC/TGA to identify polymorphic transitions and purity assays (HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate
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Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate

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